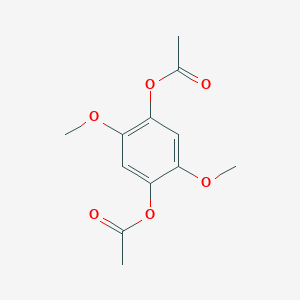
2,5-Dimethoxyhydroquinone diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxyhydroquinone diacetate is an organic compound that belongs to the class of hydroquinones Hydroquinones are a type of phenol derivative characterized by the presence of two hydroxyl groups attached to a benzene ring In this specific compound, the hydroxyl groups are replaced by methoxy groups, and the compound is further acetylated to form diacetate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyhydroquinone diacetate typically involves the acetylation of 2,5-dimethoxyhydroquinone. One common method is the reaction of 2,5-dimethoxyhydroquinone with acetic anhydride in the presence of an acidic catalyst. The reaction proceeds as follows:
Starting Material: 2,5-dimethoxyhydroquinone
Reagent: Acetic anhydride
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Reaction Conditions: The reaction mixture is heated to facilitate the acetylation process.
The product, this compound, is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of acetic anhydride to a reactor containing 2,5-dimethoxyhydroquinone and an acidic catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxyhydroquinone diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the diacetate back to the corresponding hydroquinone derivative.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Organic Synthesis
DMHQDA is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation and functionalization reactions makes it valuable in synthetic pathways.
- Oxidation Reactions : DMHQDA can be oxidized to form quinones, which are important in the synthesis of dyes and pharmaceuticals.
- Functionalization : The compound can participate in electrophilic aromatic substitutions, allowing for the introduction of various functional groups into aromatic systems.
Pharmaceutical Applications
The pharmaceutical industry exploits DMHQDA for its potential therapeutic properties.
- Antioxidant Activity : Studies have shown that DMHQDA exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Drug Development : DMHQDA derivatives are being explored for their potential use in drug formulations aimed at treating conditions such as cancer and neurodegenerative disorders due to their ability to modulate biological pathways .
Material Science
In material science, DMHQDA is investigated for its role in polymer chemistry and nanotechnology.
- Polymer Synthesis : The compound can be used as a monomer or cross-linking agent in the production of polymers with enhanced thermal and mechanical properties.
- Nanocomposites : Research indicates that incorporating DMHQDA into nanocomposite materials can improve their electrical and thermal conductivity, making them suitable for electronic applications.
Case Studies
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxyhydroquinone diacetate involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes and proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Hydroquinone, 2,5-dimethoxy-: The non-acetylated form of the compound.
Hydroquinone, 2,5-diacetoxy-: Another acetylated derivative with different substitution patterns.
1,4-Diacetoxybenzene: A structurally similar compound with acetoxy groups at different positions.
Uniqueness
2,5-Dimethoxyhydroquinone diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
14786-37-9 |
|---|---|
Fórmula molecular |
C12H14O6 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
(4-acetyloxy-2,5-dimethoxyphenyl) acetate |
InChI |
InChI=1S/C12H14O6/c1-7(13)17-11-5-10(16-4)12(18-8(2)14)6-9(11)15-3/h5-6H,1-4H3 |
Clave InChI |
MTULFFCSNLBUSM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
Sinónimos |
2,5-Dimethoxy-1,4-benzenediol diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















